molecular formula C10H15Cl2N5 B1477859 {N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride CAS No. 110181-28-7

{N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride

Cat. No.: B1477859
CAS No.: 110181-28-7
M. Wt: 276.16 g/mol
InChI Key: ZACKGPAGXFDSNT-UHFFFAOYSA-N
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Description

{N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N5 and its molecular weight is 276.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-1-(diaminomethylidene)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5.ClH/c11-8-3-1-7(2-4-8)5-6-15-10(14)16-9(12)13;/h1-4H,5-6H2,(H6,12,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACKGPAGXFDSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C(N)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride, with the CAS number 110181-28-7, is a compound that has gained attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H15Cl2N5
  • Molecular Weight : 276.17 g/mol

The compound features a guanidine functional group, which is known for its biological significance and has been the focus of various studies exploring its antimicrobial and anticancer properties.

The biological activity of N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. The guanidine moiety enhances cellular uptake, particularly in Gram-negative bacteria, which is crucial for its antimicrobial effects.

Key Mechanisms:

  • Antimicrobial Activity :
    • The guanidine group facilitates the accumulation of the compound in bacterial cells, increasing its effectiveness against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
    • Studies have shown that compounds with guanidine functionalities can disrupt bacterial cell membranes and inhibit essential proteins involved in cell division, such as FtsZ .
  • Anticancer Properties :
    • Preliminary research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. The exact pathways remain under investigation but are thought to involve apoptosis induction and cell cycle arrest.

Antimicrobial Studies

Recent studies have highlighted the effectiveness of N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride against several bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) :
    • Against MRSA: MIC = 1.5 µM
    • Against E. coli: MIC = 12.5 µM

These findings suggest a promising profile for this compound as a potential antibiotic agent .

Anticancer Studies

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through:

  • Activation of caspase pathways.
  • Disruption of mitochondrial membrane potential.

Further research is required to fully elucidate these mechanisms and their implications for cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted by Ruddell et al. focused on screening guanidinium compounds under host-mimicking conditions. The study identified N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride as one of the most promising candidates due to its high activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Line Testing

In another study examining the effects on various cancer cell lines, researchers noted significant cytotoxicity attributed to the compound's ability to induce apoptosis through mitochondrial pathways. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride
Reactant of Route 2
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{N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride

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